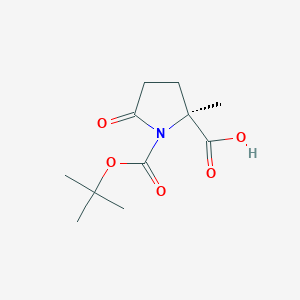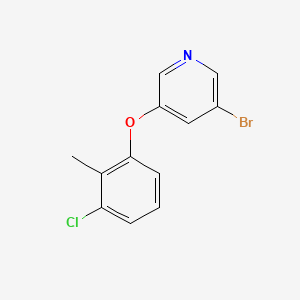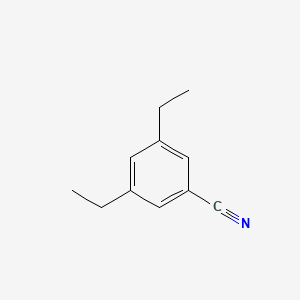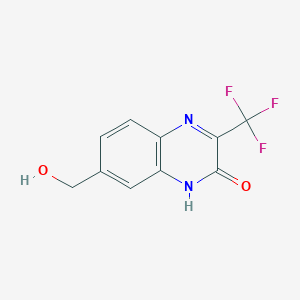
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one is a quinoxaline derivative known for its diverse biological activities and chemical properties. Quinoxaline compounds have been extensively studied due to their wide range of physicochemical and biological activities, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C3-functionalization via C–H bond activation, which has been shown to be effective for introducing various functional groups . This method often employs palladium or copper catalysts under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental sustainability, would likely apply.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.
3-(Trifluoromethyl)quinoxalin-2(1H)-one: Similar structure but lacks the hydroxymethyl group.
7-(Hydroxymethyl)quinoxalin-2(1H)-one: Similar structure but lacks the trifluoromethyl group.
Uniqueness
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7F3N2O2 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
7-(hydroxymethyl)-3-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)8-9(17)15-7-3-5(4-16)1-2-6(7)14-8/h1-3,16H,4H2,(H,15,17) |
InChI Key |
QSADNPYBNHWFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC(=O)C(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


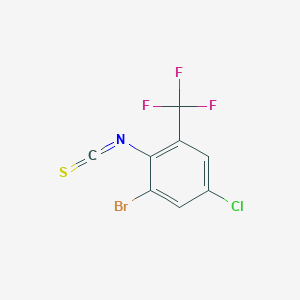
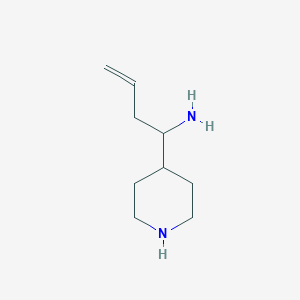
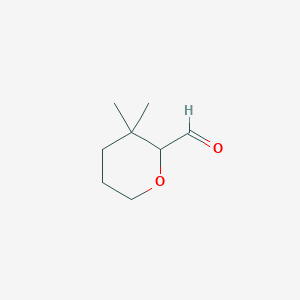
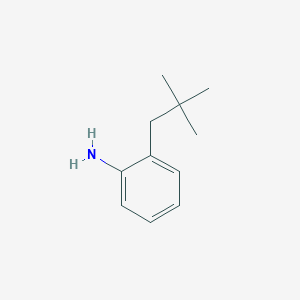
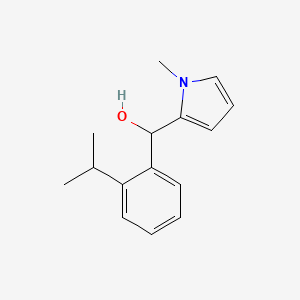
![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)

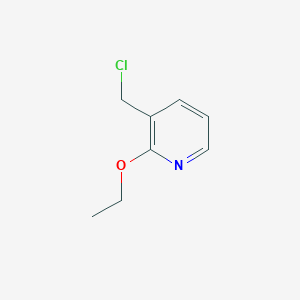
![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
